molecular formula C16H13ClFN5O B2573196 N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide CAS No. 1207012-14-3

N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide

Cat. No. B2573196
CAS RN: 1207012-14-3
M. Wt: 345.76
InChI Key: UBUFAQPJMJGYCC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Structure-Activity Relationship Studies

Research on similar compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors, has shown that the carboxamide group at specific positions is critical for activity. Such studies contribute to understanding the role of functional groups in biological activity, potentially informing the applications of N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide in drug design (Palanki et al., 2000).

Antipathogenic Activity

Thiourea derivatives, including those with substituted phenyl groups, have shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Properties

A series of pyrimidines, similar in structure to the subject compound, have been explored for their anticancer properties. These studies have identified key structural features necessary for the inhibition of tubulin polymerization, a process vital in cancer treatment (Zhang et al., 2007).

Synthesis of Heterocyclic Compounds

Research involving the synthesis of N-arylpyrazole-containing enaminones, which are structurally related, has led to the creation of compounds with potential antitumor and antimicrobial activities. This indicates the possibility of N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide being a precursor or intermediate in synthesizing bioactive heterocycles (Riyadh, 2011).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O/c1-9-2-3-10(17)8-13(9)20-16(24)14-15(22-23-21-14)19-12-6-4-11(18)5-7-12/h2-8,14-15,19,21-23H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMFIQWVXXYUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75118393

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